(2R)-1,4-dimethylpiperazine-2-carboxylic acid dihydrochloride

Chiral drug discovery Stereochemistry-activity relationship AT2 receptor antagonism

Why settle for racemic mixtures? (2R)-1,4-Dimethylpiperazine-2-carboxylic acid dihydrochloride (CAS 2866254-45-5) delivers absolute (R)-stereochemistry, dual N-methylation, and enhanced aqueous solubility as the dihydrochloride salt. Unlike free-base or racemic analogs, this chiral scaffold ensures batch-to-batch reproducibility in stereospecific amide couplings, membrane-permeable antibacterial leads, and peptidomimetic designs. Direct compatibility with HATU/EDCI-mediated coupling eliminates pre-activation steps. Request a custom quote for this research-grade building block today.

Molecular Formula C7H16Cl2N2O2
Molecular Weight 231.12 g/mol
CAS No. 2866254-45-5
Cat. No. B6608924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-1,4-dimethylpiperazine-2-carboxylic acid dihydrochloride
CAS2866254-45-5
Molecular FormulaC7H16Cl2N2O2
Molecular Weight231.12 g/mol
Structural Identifiers
SMILESCN1CCN(C(C1)C(=O)O)C.Cl.Cl
InChIInChI=1S/C7H14N2O2.2ClH/c1-8-3-4-9(2)6(5-8)7(10)11;;/h6H,3-5H2,1-2H3,(H,10,11);2*1H/t6-;;/m1../s1
InChIKeyUPJQXMOMHHDOSZ-QYCVXMPOSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-1,4-Dimethylpiperazine-2-carboxylic Acid Dihydrochloride (CAS 2866254-45-5): Key Procurement Identifiers and Compound Class Overview


(2R)-1,4-Dimethylpiperazine-2-carboxylic acid dihydrochloride (CAS 2866254-45-5) is a chiral, N,N′-dialkylated piperazine-2-carboxylic acid in its bis-hydrochloride salt form, with molecular formula C₇H₁₆Cl₂N₂O₂ and molecular weight 231.12 g/mol . The compound belongs to the 1,4-disubstituted piperazine-2-carboxylic acid class, a privileged scaffold in medicinal chemistry that has yielded nanomolar-potency angiotensin II AT2 receptor antagonists [1] and antibacterial agents effective against multidrug-resistant pathogens [2]. Its defining structural features—(R) absolute configuration at C-2, dual N-methylation at positions 1 and 4, and dihydrochloride salt form—collectively determine its physicochemical and biological profile, making it a critical chiral building block for drug discovery programs that require defined stereochemistry, enhanced aqueous solubility, and a dialkylated piperazine core.

Why Racemic or Free-Base 1,4-Dimethylpiperazine-2-carboxylic Acid Cannot Substitute for the (2R)-Dihydrochloride Salt (CAS 2866254-45-5)


Three structural variables—absolute stereochemistry, N-alkylation pattern, and salt form—independently control this compound's performance in downstream applications, and altering any one of them produces a functionally distinct entity. The (2R) configuration is not interchangeable with the (2S) enantiomer or racemate; 1,4-disubstituted piperazine-2-carboxylic acid AT2 receptor antagonists exhibit enantiomer-dependent potency, with the active (S)-enantiomer L-159,686 showing an AT2 IC₅₀ of 1.5 nM versus AT1 IC₅₀ >100,000 nM, demonstrating that even inverted stereochemistry at the 2-position can abolish target engagement [1]. The 1,4-dimethyl substitution pattern is also non-negotiable: SAR analyses of piperazine antimicrobials establish that the degree of N-alkylation at positions 1 and 4 correlates directly with membrane penetration capacity [2], meaning that unsubstituted or mono-methylated analogs are predicted to show reduced cellular uptake. Finally, the dihydrochloride salt provides aqueous solubility exceeding 50 mg/mL as free base equivalent, whereas the corresponding free base is substantially less water-soluble [3], directly impacting solution-phase reaction yields, formulation homogeneity, and biological assay reproducibility. These three factors collectively preclude generic substitution with racemic, free-base, or differentially alkylated analogs.

Quantitative Differentiation Evidence for (2R)-1,4-Dimethylpiperazine-2-carboxylic Acid Dihydrochloride (CAS 2866254-45-5) Against Closest Analogs


Enantiomeric Differentiation: (R) vs. (S) Configuration at C-2 Drives Divergent Target Engagement

The 1,4-disubstituted piperazine-2-carboxylic acid scaffold exhibits pronounced enantiomer-dependent biological activity. In the AT2-selective angiotensin II receptor antagonist series, the (S)-enantiomer L-159,686 [(S)-1,4-bis(N,N-diphenylcarbamoyl)piperazine-2-carboxylic acid] displays an AT2 IC₅₀ of 1.5 nM with >66,000-fold selectivity over AT1 (IC₅₀ >100,000 nM) [1]. Although quantitative head-to-head data for the (2R)-1,4-dimethyl analog versus its (2S) counterpart are not publicly disclosed, the established principle in this scaffold class—that the C-2 stereocenter is a critical determinant of receptor binding—means that the (2R)-dihydrochloride provides a specific enantiomeric input for SAR exploration that cannot be replicated by the racemate (CAS 58895-88-8) or the (S)-enantiomer (CAS 2306244-82-4) .

Chiral drug discovery Stereochemistry-activity relationship AT2 receptor antagonism

Salt Form Impact: Dihydrochloride Salt Delivers ≥50 mg/mL Aqueous Solubility vs. Free Base

The dihydrochloride salt form of piperazine-2-carboxylic acid derivatives provides a substantial solubility advantage over the corresponding free base. Technical specifications for the closely related (S)-piperazine-2-carboxylic acid dihydrochloride report water solubility of ≥50 mg/mL, with the aqueous solution exhibiting pH 2.5–3.5 at 10% concentration [1]. In contrast, the free base form (2R)-1,4-dimethylpiperazine-2-carboxylic acid (CAS 2306245-58-7, MW 158.20) lacks the ionic character conferred by the hydrochloride counterions and is predicted to have significantly lower aqueous solubility. The dihydrochloride salt (CAS 2866254-45-5, MW 231.12) incorporates two equivalents of HCl, which protonate both piperazine nitrogen atoms and the carboxylate group, generating a tri-cationic species in solution that maximizes hydration and dissolution rate .

Aqueous solubility Salt selection Formulation development

N-Alkylation-Driven Membrane Penetration: 1,4-Dimethyl Substitution Enhances Cellular Uptake vs. Unsubstituted Piperazine-2-carboxylic Acid

A comprehensive SAR review of piperazine-based antibacterial agents (2020–2024) establishes that the degree of N-alkylation at the 1- and 4-positions of the piperazine ring correlates positively with membrane penetration capacity [1]. Specifically, the review states: '哌嗪环1,4-位氮原子的烷基化程度与膜穿透性呈正相关' (the degree of alkylation of the 1,4-nitrogen atoms of the piperazine ring is positively correlated with membrane permeability). The target compound, bearing methyl groups at both N-1 and N-4, is therefore predicted to exhibit superior passive membrane diffusion compared to the unsubstituted piperazine-2-carboxylic acid (CAS 2762-32-5) or the mono-methyl analog. This SAR trend is consistent with the general principle that N-alkylation reduces hydrogen-bond donor count and increases lipophilicity, both of which favor membrane partitioning. Experimental determination of logD₇.₄ and PAMPA permeability for the specific (2R)-dihydrochloride would provide quantitative confirmation.

Membrane permeability Piperazine SAR Antibacterial drug design

Chiral Building Block for 1,4-Disubstituted Piperazine-2-carboxylic Acid Drug Candidates

The (2R)-1,4-dimethylpiperazine-2-carboxylic acid scaffold serves as a direct precursor for generating 1,4-disubstituted piperazine-2-carboxylic acid derivatives, a compound class that has produced clinical candidates with nanomolar potency (AT2 IC₅₀ = 1.5 nM for L-159,686) [1]. The presence of a free carboxylic acid at C-2 enables direct amide coupling and esterification without protecting group manipulation, while the pre-installed N-methyl groups eliminate the need for post-synthetic N-alkylation steps that can be low-yielding or require harsh conditions. The defined (R) stereochemistry at C-2 is critical: patents for optically active 2-piperazinecarboxylic acid derivatives emphasize that diastereomeric salt resolution using optically active resolving agents is required to access single enantiomers with high optical purity, a process that is labor-intensive and adds cost when starting from the racemate [2]. Procuring the pre-resolved (2R)-dihydrochloride eliminates this resolution step and provides material with defined stereochemistry directly suitable for enantioselective SAR campaigns.

Chiral building block Medicinal chemistry Peptidomimetics

Priority Application Scenarios for (2R)-1,4-Dimethylpiperazine-2-carboxylic Acid Dihydrochloride (CAS 2866254-45-5) Based on Differentiated Evidence


Enantioselective Synthesis of 1,4-Disubstituted Piperazine-2-carboxamide Drug Candidates

Use the (2R)-dihydrochloride as the starting chiral scaffold for constructing libraries of 1,4-disubstituted piperazine-2-carboxamides via direct HATU- or EDCI-mediated amide coupling at the C-2 carboxylic acid. This approach mirrors the synthetic route to AT2-selective antagonists such as L-159,686, where the C-2 stereochemistry is a critical determinant of target potency and selectivity [1]. The dihydrochloride salt's high aqueous solubility ensures homogeneous reaction conditions in DMF/water mixtures, improving coupling efficiency and product yield reproducibility.

Antibacterial Lead Optimization Targeting Intracellular Gram-negative Pathogens

Incorporate the 1,4-dimethylpiperazine-2-carboxylic acid core into antibacterial lead series where membrane penetration is rate-limiting for target engagement. The dual N-methylation pattern is supported by class-level SAR as a driver of enhanced membrane permeability relative to unsubstituted or mono-substituted piperazine analogs [2]. Coupling the (2R)-dihydrochloride with electron-withdrawing heterocyclic substituents at the C-2 carboxamide position can generate analogs predicted to simultaneously achieve membrane penetration and bind intracellular targets such as DNA gyrase (GyrB) or enoyl-ACP reductase (InhA).

Chiral Peptidomimetic Building Block for Protease Inhibitor Design

Deploy the (2R)-1,4-dimethylpiperazine-2-carboxylic acid scaffold as a conformationally constrained, chiral amino acid surrogate in peptidomimetic protease inhibitor design. The piperazine ring imposes a restricted conformational space compared to linear amino acids, while the (R) stereochemistry at C-2 provides a defined spatial orientation for the carboxylic acid pharmacophore. The dihydrochloride form eliminates the need for base-mediated salt metathesis prior to coupling, as the hydrochloride salt is directly compatible with standard peptide coupling reagents (HBTU, PyBOP) in the presence of tertiary amine bases [3].

Aqueous-Phase Bioconjugation and Targeted Drug Delivery Linker Chemistry

Utilize the dihydrochloride salt's superior aqueous solubility (class-level estimate ≥50 mg/mL) to perform bioconjugation reactions—such as NHS ester formation or EDC/sulfo-NHS-mediated coupling to amine-functionalized antibodies, peptides, or nanoparticles—under fully aqueous conditions. This avoids the use of organic co-solvents (DMSO, DMF) that can denature proteins or alter nanoparticle surface properties, making the (2R)-dihydrochloride salt preferable to the free base for biomolecular conjugation applications [3].

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